molecular formula C25H32N4O7 B557092 Boc-lys(Z)-pna CAS No. 51078-31-0

Boc-lys(Z)-pna

Cat. No. B557092
CAS RN: 51078-31-0
M. Wt: 500.5 g/mol
InChI Key: SPLJZTUHLDXXAK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • Genome Editing via Genetic Code Expansion : Boc-lys(Z)-PNA has been utilized in genome editing technologies, particularly in CRISPR-Cas9 systems. Suzuki et al. (2018) developed a heritable Cas9-mediated mammalian genome editing system that is controlled by the lysine derivative Lys(Boc), allowing for acute control over genome editing in response to BOC exposure. This method promises broad applications in genome editing with stringent regulation (Suzuki et al., 2018).

  • Modulation of Pharmacokinetic Properties of PNA : Research by Hamzavi et al. (2003) involved the synthesis of PNA monomers bearing glycosylated side chains, including derivatives of lysine. These modifications aimed to change the pharmacodistribution of PNA oligomers, which is significant for PNA drug development, allowing for modulation and fine-tuning of the pharmacokinetic profile of a drug lead (Hamzavi et al., 2003).

  • Solid Phase Synthesis of Protected PNA : Seitz (1999) reported the synthesis of Boc/Z-protected PNA oligomers on solid phase, using HYCRON resin that allowed for the application of both Boc- and Fmoc-protecting groups. This method demonstrated that further manipulations on protected PNA fragments are feasible, which is crucial for customizing PNA for specific applications (Seitz, 1999).

  • PNA as Nucleic Acid Analog and Mimic : Karkare and Bhatnagar (2006) discussed the characteristics of PNAs, including Boc-lys(Z)-PNA, as nucleic acid analogs and mimics. PNAs are used for antisense and antigene applications, gene cloning, mutation detection, and homologous recombination studies due to their extreme stability (Karkare & Bhatnagar, 2006).

  • Development of Hybridization Properties and Water Solubility of PNA : Sahu et al. (2011) focused on enhancing the biocompatibility and water solubility of PNA by incorporating diethylene glycol units. This transformation led to PNAs with greater affinity, sequence selectivity, and less aggregation, which are significant for applications in biology, biotechnology, and medicine (Sahu et al., 2011).

  • Diagnostic and Therapeutic Applications : Koch et al. (1997) reported an optimized automated PNA synthesis protocol, indicating the potential of PNA in diagnostic and monitoring applications in various fields like human clinical/forensic medicine, veterinary diagnostics, food/agriculture, and environmental monitoring (Koch et al., 1997).

properties

IUPAC Name

benzyl N-[(5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(4-nitroanilino)-6-oxohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O7/c1-25(2,3)36-24(32)28-21(22(30)27-19-12-14-20(15-13-19)29(33)34)11-7-8-16-26-23(31)35-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,31)(H,27,30)(H,28,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLJZTUHLDXXAK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-lys(Z)-pna

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-lys(Z)-pna
Reactant of Route 2
Reactant of Route 2
Boc-lys(Z)-pna
Reactant of Route 3
Reactant of Route 3
Boc-lys(Z)-pna
Reactant of Route 4
Reactant of Route 4
Boc-lys(Z)-pna
Reactant of Route 5
Reactant of Route 5
Boc-lys(Z)-pna
Reactant of Route 6
Reactant of Route 6
Boc-lys(Z)-pna

Citations

For This Compound
4
Citations
Y Okada, Y Tsuda, N Teno, K Wanaka… - … Journal of Peptide …, 1986 - Wiley Online Library
The plasmin substrates, D‐Ile‐Phe‐Lys‐pNA (I), 3‐MV‐Phe‐Lys‐pNA (II), Ile‐Phe‐Lys‐pNA (III), D‐Pro‐Phe‐Lys‐pNA (IV), CP‐Phe‐Lys‐pNA (V) and Pro‐Phe‐Lys‐pNA (VI), were …
Number of citations: 18 onlinelibrary.wiley.com
DTS Rijkers, HPHM Adams, HC Hemker, GI Tesser - Tetrahedron, 1995 - Elsevier
A method is described for the synthesis of N α -protected bi- and trifunctional amino acid p-nitroanilides. The reaction uses phosphorus oxychloride as the condensing agent. The …
Number of citations: 76 www.sciencedirect.com
CH Schneider, AN Eberle - Citeseer
Amino acid p-nitroanilides are versatile chromogenic substrates for proteolytic enzymes [1]. Their synthesis is_problematic because of the low nucleophilicity of p-nitroaniline, since the …
Number of citations: 2 citeseerx.ist.psu.edu
DTS Rijkers - 2008 - repository.ubn.ru.nl
A method is described for the synthesis of Na-protected bi-and afunctional ammo acid p-nitroanilides The reaction uses phosphorus oxychlonde as the condensing agent The synthesis …
Number of citations: 2 repository.ubn.ru.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.